![molecular formula C19H22N6O2 B2710423 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone CAS No. 1060204-01-4](/img/structure/B2710423.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone
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Overview
Description
Scientific Research Applications
Synthesis and Derivatives Development
Researchers have extensively explored the synthesis of novel heterocyclic compounds due to their potential applications in medicinal chemistry and agriculture. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives incorporates a thiazolo[3,2-a]benzimidazole moiety. Some of these compounds exhibited moderate effects against bacterial and fungal species, suggesting their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).
Biological Activities
The biological activity of heterocyclic compounds is a primary focus of many studies. For instance, the antimicrobial activity of pyrazoline and pyrazole derivatives has been investigated, with some compounds showing significant activity against Gram-negative and Gram-positive bacteria as well as yeast-like fungi (Hassan, 2013). Similarly, triazolo and oxadiazolopiperazines have been synthesized for their potential as mitogen-activated protein (MAP) kinase inhibitors, showcasing the broad applicability of heterocyclic compounds in targeting various biological pathways (Yamamoto et al., 2018).
Anticorrosive and Antioxidant Properties
Beyond biomedical applications, heterocyclic compounds have also been evaluated for their physical properties, such as anticorrosive and antioxidant capabilities. For instance, novel antioxidant and anticorrosive additives for lubricating oils have been synthesized, demonstrating the versatility of heterocyclic chemistry in industrial applications (Habib et al., 2012).
Future Directions
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-14-3-4-16(11-15(14)2)27-12-19(26)24-9-7-23(8-10-24)18-6-5-17-21-20-13-25(17)22-18/h3-6,11,13H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQSTKREGHOIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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